molecular formula C23H16FNO3 B11276126 N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide

Cat. No.: B11276126
M. Wt: 373.4 g/mol
InChI Key: LNWWEOMTWAWZHB-UHFFFAOYSA-N
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Description

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide is a complex organic compound that belongs to the class of benzofuran derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone.

    Introduction of Benzoyl Group: The benzoyl group can be introduced via Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

    Methylation: The methyl group can be introduced through a methylation reaction using methyl iodide and a base such as potassium carbonate.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond through a reaction between the benzofuran derivative and 2-fluorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogen atoms replacing oxygen-containing groups.

    Substitution: Substituted derivatives with nucleophiles replacing the fluorine atom.

Scientific Research Applications

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-3,5-dimethoxybenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-4-bromobenzamide
  • N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-(4-methoxyphenyl)acetamide

Uniqueness

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H16FNO3

Molecular Weight

373.4 g/mol

IUPAC Name

N-(2-benzoyl-3-methyl-1-benzofuran-6-yl)-2-fluorobenzamide

InChI

InChI=1S/C23H16FNO3/c1-14-17-12-11-16(25-23(27)18-9-5-6-10-19(18)24)13-20(17)28-22(14)21(26)15-7-3-2-4-8-15/h2-13H,1H3,(H,25,27)

InChI Key

LNWWEOMTWAWZHB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=CC(=C2)NC(=O)C3=CC=CC=C3F)C(=O)C4=CC=CC=C4

Origin of Product

United States

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